molecular formula C18H13ClN2O3S3 B14858834 5-((2-((4-Chlorophenyl)sulfanyl)-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one

5-((2-((4-Chlorophenyl)sulfanyl)-5-nitrophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B14858834
M. Wt: 437.0 g/mol
InChI Key: XIGIDHMVXJDZBB-UHFFFAOYSA-N
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Description

The compound 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl, nitrophenyl, and sulfanyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a chlorophenyl sulfanyl nitrophenyl aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-[2-(dodecylsulfanyl)-5-nitrophenyl]methylidene]acetohydrazide
  • 2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-[2-(dodecylsulfanyl)-5-nitrophenyl]methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits unique structural features, such as the thiazolidinone core and the specific arrangement of functional groups. These features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C18H13ClN2O3S3

Molecular Weight

437.0 g/mol

IUPAC Name

5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13ClN2O3S3/c1-2-20-17(22)16(27-18(20)25)10-11-9-13(21(23)24)5-8-15(11)26-14-6-3-12(19)4-7-14/h3-10H,2H2,1H3

InChI Key

XIGIDHMVXJDZBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)SC1=S

Origin of Product

United States

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